

activated partial thromboplastin time (aPTT) assay for BMS-962212

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Compound of Interest		
Compound Name:	BMS-962212	
Cat. No.:	B606278	Get Quote

Application Notes and Protocols for aPTT Assay of BMS-962212

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-962212 is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, BMS-962212 offers a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways. [3][4] As BMS-962212 directly inhibits a component of the intrinsic pathway, the aPTT assay serves as a critical pharmacodynamic biomarker to assess its anticoagulant effect.[1][5] These application notes provide a detailed protocol for the aPTT assay in the context of evaluating BMS-962212 and summarize the expected dose-dependent effects based on clinical trial data.

Principle of the aPTT Assay

The aPTT assay evaluates the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to a plasma sample, followed by recalcification.[3] The contact activator initiates the intrinsic pathway by activating



Factor XII, which in turn activates Factor XI. The subsequent cascade leads to the formation of a fibrin clot. **BMS-962212**, by inhibiting Factor XIa, prolongs this clotting time in a concentration-dependent manner.

Data Presentation: Dose-Dependent Effects of BMS-962212 on aPTT

The following table summarizes the pharmacodynamic effects of **BMS-962212** on aPTT as observed in a first-in-human clinical study.[1][6][7] The data demonstrates a clear dose-proportional increase in aPTT with increasing intravenous infusion rates of **BMS-962212**.

Infusion Rate (mg/h)	Maximum Mean aPTT Change from Baseline (%)
1	Data not specified
3	Data not specified
9	Data not specified
20	92%

Table 1: Summary of the maximum mean percentage change in activated partial thromboplastin time (aPTT) from baseline observed at a 20 mg/h infusion rate of **BMS-962212** in healthy subjects.[1][6][7]

Experimental Protocols

This section outlines a detailed methodology for performing the aPTT assay to evaluate the pharmacodynamic effects of **BMS-962212**.

Materials and Reagents

- **BMS-962212** stock solution (dissolved in a suitable vehicle, e.g., DMSO, and further diluted in saline)
- Platelet-poor plasma (PPP) from healthy human donors



- aPTT reagent containing a contact activator (e.g., ellagic acid) and phospholipids
- 0.025 M Calcium Chloride (CaCl2) solution
- Coagulation analyzer (photo-optical or electromechanical)
- Calibrated pipettes
- Incubator or water bath at 37°C
- Test tubes or cuvettes compatible with the coagulation analyzer

Sample Preparation

- Blood Collection: Collect whole blood from subjects into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[8]
- Plasma Preparation: Centrifuge the citrated whole blood at 2,500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[9]
- Spiking with BMS-962212 (for in vitro studies): Prepare a series of dilutions of BMS-962212 in the vehicle. Spike the PPP with the BMS-962212 dilutions to achieve the desired final concentrations. Include a vehicle control.

aPTT Assay Procedure

- Reagent and Sample Pre-warming: Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.[10]
- Incubation:
 - Pipette 50 μL of the plasma sample (or BMS-962212-spiked plasma) into a test cuvette.
 - Add 50 μL of the pre-warmed aPTT reagent to the cuvette.
 - Incubate the mixture for 3 to 5 minutes at 37°C to allow for optimal activation of the contact factors.[10]
- Initiation of Clotting:



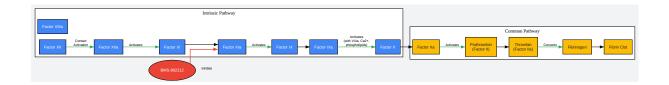
- \circ Following the incubation period, add 50 μL of the pre-warmed 0.025 M CaCl2 solution to the cuvette.
- Simultaneously, start the timer on the coagulation analyzer.[10]
- Clot Detection: The analyzer will detect the formation of a fibrin clot and record the clotting time in seconds.

Data Analysis

The results are expressed as the clotting time in seconds. The effect of **BMS-962212** can be reported as the prolongation of aPTT in seconds or as a percentage change from the baseline (vehicle control).

Visualizations

Signaling Pathway: The Intrinsic Coagulation Cascade and Inhibition by BMS-962212

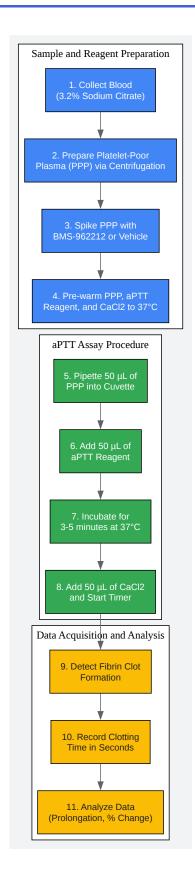


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Caption: Intrinsic coagulation pathway and the site of action of BMS-962212.

Experimental Workflow: aPTT Assay for BMS-962212





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Caption: Experimental workflow for the aPTT assay of BMS-962212.



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